Allo-aca (TFA)
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Overview
Description
Allo-aca (TFA) is a designer peptide that acts as a potent antagonist of the leptin receptor. It is a peptidomimetic compound, meaning it mimics the structure and function of natural peptides. Allo-aca (TFA) has shown significant potential in various scientific research applications due to its high specificity and efficacy in blocking leptin signaling .
Preparation Methods
Allo-aca (TFA) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Allo-aca (TFA) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties. Common reagents used in these reactions include dithiothreitol (DTT) for reduction and hydrogen peroxide for oxidation. .
Scientific Research Applications
Allo-aca (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide-receptor interactions and to develop new peptide-based therapeutics.
Biology: Employed in research on leptin signaling pathways and their role in various physiological processes.
Medicine: Investigated for its potential in treating diseases related to leptin signaling, such as obesity, cancer, and ophthalmic diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the leptin receptor .
Mechanism of Action
Allo-aca (TFA) exerts its effects by binding to the leptin receptor and blocking its interaction with leptin. This inhibition prevents the activation of downstream signaling pathways, such as the Akt and ERK1/2 pathways, which are involved in cell proliferation, migration, and survival. By blocking leptin signaling, Allo-aca (TFA) can reduce the growth and spread of leptin-dependent tumors and other pathological conditions .
Comparison with Similar Compounds
Allo-aca (TFA) is unique among leptin receptor antagonists due to its high specificity and potency. Similar compounds include:
Antagonist Peptides: Other peptides designed to block leptin receptor activity, such as those derived from leptin itself.
Small Molecule Inhibitors: Compounds that inhibit leptin signaling through different mechanisms, such as blocking receptor dimerization or downstream signaling components. Compared to these compounds, Allo-aca (TFA) offers advantages in terms of its stability, efficacy, and ability to be used in various experimental models
Properties
Molecular Formula |
C50H76F3N13O17 |
---|---|
Molecular Weight |
1188.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H75N13O15.C2HF3O2/c1-8-10-29(56-42(70)31(14-15-36(65)66)58-46(74)38(50)25(7)63)43(71)61-39(23(4)5)47(75)54-24(6)40(68)59-32(17-22(2)3)44(72)60-33(21-62)45(73)57-30(11-9-16-53-48(51)52)41(69)55-27-12-13-28-26(18-35(49)64)19-37(67)76-34(28)20-27;3-2(4,5)1(6)7/h12-13,19-20,22-25,29-33,38-39,62-63H,8-11,14-18,21,50H2,1-7H3,(H2,49,64)(H,54,75)(H,55,69)(H,56,70)(H,57,73)(H,58,74)(H,59,68)(H,60,72)(H,61,71)(H,65,66)(H4,51,52,53);(H,6,7)/t24-,25-,29-,30-,31-,32-,33-,38-,39-;/m0./s1 |
InChI Key |
RXSGEFCZRUFXLM-LJOVWZGLSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@H](C)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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